N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide
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Overview
Description
N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tubulin polymerization and src kinase signaling .
Mode of Action
N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide, like its similar compounds, may function as a microtubule and non–ATP-competitive inhibitor . It may mimic the mechanisms of chemotherapy by suspending the protooncogenic Src tyrosine kinase signaling pathway .
Pharmacokinetics
The mass spectral data of a similar compound can be found in a separate interface , which might provide insights into its pharmacokinetic properties.
Result of Action
Based on its potential mode of action, it might lead to cell cycle arrest, upregulation of p53, and triggering of apoptosis via caspase-3 stimulation and poly (adp-ribose) polymerase cleavage .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Similar compounds have shown to have effects on various types of cells and cellular processes
Molecular Mechanism
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and a β-keto ester or diketone. This step forms the core isoxazole structure.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.
Formation of the Acetamide Group: The acetamide group is introduced by reacting the isoxazole derivative with acetic anhydride or acetyl chloride in the presence of a base.
Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl chloride and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Phenyl halides, benzyl halides, and suitable bases such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with substituted benzyl or phenyl groups.
Scientific Research Applications
N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(5-methylisoxazol-3-yl)acetamide: Similar structure with a methyl group instead of a phenyl group.
N-benzyl-2-(5-chloroisoxazol-3-yl)acetamide: Contains a chlorine atom instead of a phenyl group.
N-benzyl-2-(5-nitroisoxazol-3-yl)acetamide: Features a nitro group in place of the phenyl group.
Uniqueness
N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide is unique due to the presence of the phenylisoxazole moiety, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s stability and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(19-13-14-7-3-1-4-8-14)12-16-11-17(22-20-16)15-9-5-2-6-10-15/h1-11H,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUSWZFSDPSZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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